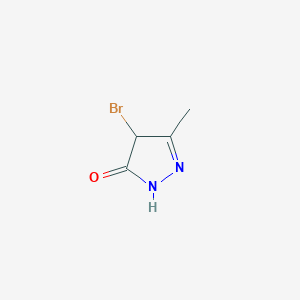

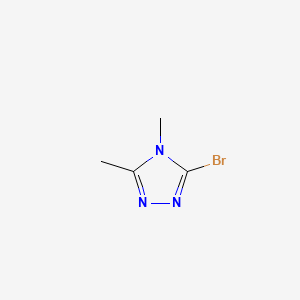

4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-

Overview

Description

4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- is a heterocyclic organic compound, composed of a five-membered ring of three nitrogen and two carbon atoms. The compound has been the subject of much research due to its unique properties, including its potential for use in the synthesis of drugs, its potential for use as a building block for organic synthesis, and its potential applications in biochemistry and physiology.

Scientific Research Applications

Heterocyclic Compounds in Drug Development

4H-1,2,4-Triazole derivatives are significant in the development of new drugs due to their diverse biological activities. These compounds, including 3-bromo-4,5-dimethyl derivatives, have been studied for their potential in treating various diseases, showing a range of biological activities such as anti-inflammatory, antimicrobial, and antitumor properties (Ferreira et al., 2013).

Growth Regulatory Activities

Specific 4H-1,2,4-Triazole derivatives have shown potential as growth regulators in plants. These compounds, synthesized from various triazoles including 3-bromo-4,5-dimethyl derivatives, could be valuable in developing new growth stimulators (Eliazyan et al., 2011).

Functional Materials in Chemistry

Dibromo-triazoles and their amino derivatives, such as 3,5-Dibromo-4H-1,2,4-triazole, are important functional materials with various applications in medicinal chemistry, bio-conjugation, and materials chemistry. These compounds are of interest due to their high biological activity and low toxicity (Yu et al., 2014).

Corrosion Inhibition

Some 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, have been investigated for their effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions. These compounds, due to their chemical structure, offer potential as corrosion inhibitors (Bentiss et al., 2007).

Molecular Building Blocks

Halogeno(triazolyl)zinc complexes, which include 4H-1,2,4-triazole derivatives, have been used as molecular building blocks in the construction of metal-organic frameworks. These frameworks are notable for their potential applications in various fields, including material science (Lincke et al., 2009).

Future Directions

1,2,4-Triazoles are a focus of ongoing research due to their wide range of biological activities and their presence in many pharmaceuticals . Future research may focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Mechanism of Action

- Unfortunately, specific targets for this compound are not well-documented in the literature. However, given its structural similarity to other triazoles, it may interact with enzymes or receptors related to cell growth, inflammation, or other cellular functions .

- Without specific data on this compound, we can only speculate. However, triazoles have been associated with diverse biological activities, including antibacterial, antifungal, and anticancer effects .

- Specific pharmacokinetic data for 3-BROMO-4,5-DIMETHYL-4H-1,2,4-TRIAZOLE are scarce, but these properties impact its efficacy and safety .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Action Environment

Scientists continue to explore its applications in various fields, including medicine and industry . 🌟

: Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Scientific Research, 5(3), 1902–1910. Read more : Sigma-Aldrich. (2021). 3,5-Dimethyl-4H-1,2,4-triazole 7343-34-2. Link

Biochemical Analysis

Biochemical Properties

4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties . It interacts with enzymes such as cytochrome P450, inhibiting their activity and thereby affecting various metabolic pathways . Additionally, 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- can bind to proteins, altering their structure and function, which can lead to changes in cellular processes .

Cellular Effects

The effects of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the growth of certain cancer cells by interfering with their signaling pathways and inducing apoptosis . Additionally, 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- can affect the expression of genes involved in inflammation, thereby reducing inflammatory responses in cells .

Molecular Mechanism

At the molecular level, 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly cytochrome P450 enzymes . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the enzyme from catalyzing its substrate . Additionally, 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- can interact with DNA, leading to changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced beyond a certain dosage .

Metabolic Pathways

4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance in cells . The compound can also influence the activity of other enzymes and cofactors, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of the compound can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting various cytoplasmic processes .

Properties

IUPAC Name |

3-bromo-4,5-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-3-6-7-4(5)8(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCGHVSAPLUMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205183 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-84-3 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4,5-dimethyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.